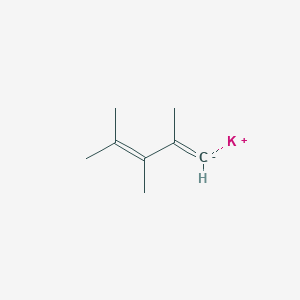
potassium;2,3,4-trimethylpenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;2,3,4-trimethylpenta-1,3-diene is an organometallic compound with the molecular formula C8H13K. This compound is characterized by the presence of a potassium ion bonded to a 2,3,4-trimethylpenta-1,3-diene ligand. The structure of 2,3,4-trimethylpenta-1,3-diene includes a hydrocarbon chain with two double bonds and three methyl groups, making it a conjugated diene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;2,3,4-trimethylpenta-1,3-diene typically involves the reaction of 2,3,4-trimethylpenta-1,3-diene with a potassium source. One common method is the reaction of 2,3,4-trimethylpenta-1,3-diene with potassium metal in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial to remove any impurities that may affect its reactivity and applications .
Chemical Reactions Analysis
Types of Reactions
Potassium;2,3,4-trimethylpenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds in the diene to single bonds, forming saturated hydrocarbons.
Substitution: The potassium ion can be substituted with other metal ions or organic groups, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to a variety of organometallic compounds with different metal ions or organic groups .
Scientific Research Applications
Potassium;2,3,4-trimethylpenta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to study the bonding and reactivity of metal complexes.
Biology: The compound can be used in biochemical studies to investigate the interactions between metal ions and biological molecules.
Medicine: Research on the compound’s potential therapeutic properties, such as its ability to act as a catalyst in drug synthesis, is ongoing.
Industry: It is used in the production of polymers and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism by which potassium;2,3,4-trimethylpenta-1,3-diene exerts its effects involves the interaction of the potassium ion with various molecular targets. The potassium ion can coordinate with electron-rich sites on other molecules, facilitating reactions such as catalysis and electron transfer. The conjugated diene structure allows for resonance stabilization, enhancing the compound’s reactivity in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to potassium;2,3,4-trimethylpenta-1,3-diene include other organometallic compounds with conjugated diene ligands, such as:
- Potassium;1,3-butadiene
- Potassium;isoprene (2-methyl-1,3-butadiene)
- Potassium;chloroprene (2-chloro-1,3-butadiene)
Uniqueness
This compound is unique due to the presence of three methyl groups on the diene ligand, which can influence its reactivity and stability. The specific arrangement of these methyl groups can affect the compound’s electronic properties and its interactions with other molecules, making it distinct from other similar organometallic compounds .
Properties
CAS No. |
113194-30-2 |
|---|---|
Molecular Formula |
C8H13K |
Molecular Weight |
148.29 g/mol |
IUPAC Name |
potassium;2,3,4-trimethylpenta-1,3-diene |
InChI |
InChI=1S/C8H13.K/c1-6(2)8(5)7(3)4;/h1H,2-5H3;/q-1;+1 |
InChI Key |
QRBQHQHKYXKNSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C(=[CH-])C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















